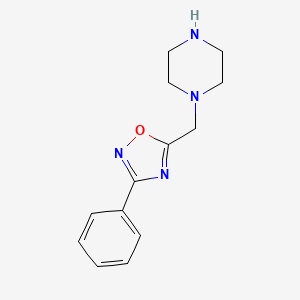

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMOIVZLALQBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold, bioisosteric to esters and amides, is a privileged structure in drug discovery, known to be present in a variety of biologically active molecules.[1][2] The incorporation of a piperazine moiety further enhances its pharmacological potential, as this N-heterocycle is a common pharmacophore in centrally active agents and other therapeutics.[3] This guide details a robust and efficient three-step synthetic route, commencing with the formation of a key chloromethyl-oxadiazole intermediate, followed by nucleophilic substitution with protected piperazine, and concluding with deprotection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a thorough characterization of the final compound. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory guide and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the 1,2,4-Oxadiazole-Piperazine Scaffold

The convergence of the 1,2,4-oxadiazole ring and the piperazine nucleus in a single molecular entity presents a compelling strategy in modern medicinal chemistry. The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered considerable attention due to its unique bioisosteric properties and its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics.

The piperazine ring is another cornerstone of drug design, frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to provide a versatile scaffold for further functionalization. This saturated heterocycle is a key component in a multitude of approved drugs, particularly those targeting the central nervous system.

The combination of these two pharmacologically significant motifs in this compound creates a molecule with a high potential for biological activity and favorable drug-like properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this promising compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent synthetic approach. The key disconnection is at the C-N bond between the piperazine ring and the methylene linker, leading to the key intermediate 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole (II) and piperazine. To avoid undesirable side reactions, a protected form of piperazine, N-Boc-piperazine (III), is the preferred nucleophile. The chloromethyl-oxadiazole intermediate (II) can be synthesized from benzamidoxime (IV) and chloroacetyl chloride (V).

This retrosynthetic strategy forms the basis of the three-step synthetic pathway detailed in this guide:

-

Step 1: Synthesis of 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole (II).

-

Step 2: Synthesis of tert-butyl 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate (VI) via nucleophilic substitution.

-

Step 3: Deprotection of the Boc group to yield the final product, this compound (I).

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques, ensuring a thorough understanding of the structural elucidation of this heterocyclic compound.

Introduction: The Significance of this compound

The 1,2,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, recognized for its role as a bioisostere for amides and esters, which imparts improved metabolic stability.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The title compound, this compound, incorporates a phenyl group at the 3-position and a piperazine moiety at the 5-position, structural motifs that are frequently explored in the development of novel therapeutic agents.

Accurate and unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Spectroscopic analysis provides the definitive evidence of a molecule's identity and purity. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive characterization of this compound.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound, based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4] For the title compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, piperazine, and methylene bridge moieties.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (ortho) | ~8.0-8.2 | Doublet or Multiplet | 2H |

| Phenyl (meta, para) | ~7.4-7.6 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.8-4.0 | Singlet | 2H |

| Piperazine (-CH₂-N-CH₂-) | ~2.5-2.8 | Multiplet or Broad Singlet | 8H |

| Piperazine (-NH) | ~1.5-2.5 (variable) | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.[3][4][5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Oxadiazole, C3) | ~168-170 |

| C-O (Oxadiazole, C5) | ~182-184 |

| Phenyl (C-ipso) | ~124-126 |

| Phenyl (C-ortho) | ~128-130 |

| Phenyl (C-meta) | ~129-131 |

| Phenyl (C-para) | ~132-134 |

| Methylene (-CH₂-) | ~50-55 |

| Piperazine (-CH₂-N-CH₂-) | ~45-50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050-3150 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=N stretch (Oxadiazole) | 1610-1630 | Medium-Strong |

| C-O-C stretch (Oxadiazole) | 1100-1200 | Strong |

| N-H bend (Piperazine) | 1500-1600 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[8][9] Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₃H₁₆N₄O) is approximately 244.13 g/mol . The high-resolution mass spectrum should show this mass with high accuracy.

-

Key Fragmentation Patterns: The 1,2,4-oxadiazole ring is known to undergo characteristic fragmentation.[9] Expected fragments would arise from the cleavage of the piperazine ring, the methylene bridge, and the oxadiazole ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[6][7][10]

-

Expected λmax: Due to the presence of the phenyl-oxadiazole conjugated system, an absorption maximum (λmax) is expected in the range of 250-280 nm.[11]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode.

-

EI: Introduce the sample via a direct insertion probe.

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to identify characteristic fragments.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Structural Elucidation Workflow

The collective data from these spectroscopic techniques provide a self-validating system for the structural confirmation of this compound.

Caption: Workflow for the spectroscopic structural elucidation.

-

Mass Spectrometry provides the molecular weight, confirming the elemental composition.

-

IR Spectroscopy identifies the key functional groups (aromatic ring, oxadiazole, piperazine).

-

NMR Spectroscopy maps out the precise connectivity of atoms and the chemical environment of each proton and carbon.

-

UV-Vis Spectroscopy confirms the presence of the conjugated electronic system.

By integrating the data from these orthogonal techniques, a definitive and trustworthy structural assignment can be made.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. This guide has provided a detailed framework for understanding the expected spectroscopic data, the experimental protocols for acquiring this data, and the logic behind the integration of these data for unambiguous structural confirmation. Adherence to these principles and methodologies will ensure the scientific integrity of research involving this and related compounds.

References

-

Celano, R., et al. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

-

Sahu, N. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Advanced Scientific Research, 14(3), 1-6. [Link]

-

JournalsPub. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Ağırbaş, H. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Spectroscopy Letters, 37(4), 387-396. [Link]

-

ResearchGate. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Fallacara, A. L., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2749. [Link]

-

Taylor & Francis Online. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]

-

ResearchGate. (2019). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. [Link]

-

ResearchGate. (2019). UV-Vis spectrum of Oxa-4-Py. [Link]

-

Srivastava, R. M., et al. (1989). 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. Química Nova, 12(3), 221-224. [Link]

-

Kumar, S., et al. (2019). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2019, 1-15. [Link]

-

ResearchGate. (2020). Design and Synthesis of a Novel 1,2,4-Oxadiazole Derivative: 3-(3-(5-((4-Phenylpiperazin-1-yl)methyl). [Link]

-

Dalai, S., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(21), 12229-12236. [Link]

-

Iqbal, M. A., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 14, 2758-2766. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and Screening of New[3][7][8]Oxadiazole,[3][6][8]Triazole, and[3][6][8]Triazolo[4,3-b][3][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 305. [Link]

-

ACS Publications. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Li, Y., et al. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(21), 5038. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

ResearchGate. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

ResearchGate. (2018). FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),... [Link]

-

Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol- 2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

-

Guedes, N., et al. (2021). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 45(1), 232-243. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. journalspub.com [journalspub.com]

- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

biological screening of novel 1,2,4-oxadiazole derivatives

An In-depth Technical Guide to the Biological Screening of Novel 1,2,4-Oxadiazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its appeal stems from its metabolic stability, its role as a bioisosteric replacement for amide and ester groups, and its ability to engage in hydrogen bonding with biological macromolecules.[3][4][5] This structural versatility has led to the development of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][3][6]

This guide provides a comprehensive framework for the biological screening of novel 1,2,4-oxadiazole libraries. It is designed for drug discovery professionals and researchers, offering field-proven insights into designing and executing a robust screening cascade that progresses from initial hit identification to lead candidate validation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Part 1: Designing the Screening Cascade - A Funnel-Based Approach

A successful screening campaign is not a single experiment but a multi-stage, funnel-like process designed to efficiently identify the most promising compounds from a large library. This "screening cascade" approach maximizes resource efficiency by using broad, high-throughput methods initially and progressing to more complex, lower-throughput assays for only the most active compounds.

The causality behind this tiered approach is risk mitigation and resource management. It is economically and logistically unfeasible to perform complex mechanism-of-action studies on thousands of compounds. Therefore, we use a primary screen to cast a wide net, followed by secondary and tertiary screens to systematically weed out false positives, cytotoxic compounds, and those with undesirable properties, ensuring that only the most promising candidates advance.

Caption: A typical screening cascade for novel drug discovery.

Part 2: Primary Screening - High-Throughput Hit Identification

The primary screen is the first crucial step where the entire compound library is tested, typically at a single high concentration (e.g., 10-20 µM), to identify initial "hits".[7] The choice of assay is dictated by the therapeutic goal. High-throughput screening (HTS) leverages automation, robotics, and miniaturization to assess thousands of compounds rapidly.[8][9]

A key metric for validating an HTS assay is the Z'-factor, a statistical value that quantifies the separation between positive and negative control signals. An assay with a Z'-factor above 0.5 is generally considered robust and reliable for HTS.[8]

Focus Area 1: Anticancer Activity

1,2,4-oxadiazoles have shown significant potential as anticancer agents, with reported activity against various cell lines including MCF-7 (breast), A549 (lung), and DU-145 (prostate).[6][10]

Primary Assay: Cell Viability/Cytotoxicity Screening

The objective is to identify compounds that reduce the viability of cancer cells. The MTT and XTT assays are foundational colorimetric methods for this purpose.[11][12] They measure the metabolic activity of cells, which serves as a proxy for cell viability.[11][12]

-

Choice of Assay - MTT vs. XTT: The MTT assay is cost-effective but requires a final solubilization step to dissolve the formazan crystals. The XTT assay produces a water-soluble formazan, eliminating this step and simplifying the protocol, making it slightly more amenable to fully automated HTS workflows.[13]

Protocol 2.1: High-Throughput MTT Assay for Anticancer Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96- or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Addition: Using an automated liquid handler, add the 1,2,4-oxadiazole derivatives to the wells at a final concentration of 10 µM. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The longer incubation period allows for effects on cell proliferation to become apparent.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Hit Identification: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are classified as primary hits.

Focus Area 2: Antimicrobial Activity

Novel antimicrobial agents are urgently needed, and 1,2,4-oxadiazoles have demonstrated activity against various Gram-positive bacteria and fungi.[14][15][16]

Primary Assay: Broth Microdilution for Growth Inhibition

The goal is to identify compounds that inhibit the visible growth of a target microorganism. The broth microdilution method is a gold-standard technique for determining antimicrobial susceptibility.[17][18]

Protocol 2.2: HTS-Adapted Broth Microdilution Assay

-

Preparation: In a 96-well plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.

-

Compound Addition: Add the test compounds to the first column of wells to achieve a concentration of 64 µg/mL. The use of automated liquid handlers allows for testing multiple compounds in parallel.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18][19]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[17]

-

Data Acquisition: Measure the optical density (OD) at 600 nm. Alternatively, a viability indicator like resazurin can be added, which changes color in the presence of metabolic activity.

-

Hit Identification: Compounds that show no visible growth (or a significant reduction in OD/color change) compared to the positive control are identified as hits.

Part 3: Secondary Screening - Validating Hits and Establishing Potency

Primary hits must be validated to confirm their activity, determine their potency, and rule out non-specific effects. This stage involves dose-response studies and cytotoxicity counter-screens.

Dose-Response and Potency (IC₅₀/EC₅₀)

A hallmark of a true "hit" is a dose-dependent effect. Compounds are tested across a range of concentrations (typically using serial dilutions) to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) can be calculated. This value is a critical measure of a compound's potency.[20]

Protocol 3.1: IC₅₀ Determination for Anticancer Hits

-

Methodology: Follow the same procedure as the primary MTT assay (Protocol 2.1).

-

Compound Dilution: Instead of a single concentration, prepare a series of 8-10 serial dilutions for each hit compound (e.g., from 100 µM down to 0.01 µM).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC₅₀ value.

Table 1: Sample Cytotoxicity Data for 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| OXA-001 | MCF-7 (Breast) | 0.76 |

| OXA-001 | A549 (Lung) | 0.18 |

| OXA-001 | DU145 (Prostate) | 1.13 |

| OXA-002 | MCF-7 (Breast) | 15.2 |

| OXA-002 | A549 (Lung) | 21.4 |

| OXA-002 | DU145 (Prostate) | 18.9 |

| Doxorubicin | MCF-7 (Breast) | 0.5 |

Data is illustrative. Real-world values for novel compounds would be experimentally determined. IC₅₀ values for OXA-001 are based on reported data for a 5-fluorouracil linked derivative.[6]

Minimum Inhibitory Concentration (MIC)

For antimicrobial hits, the goal is to determine the precise minimum concentration required to inhibit growth.[17][19]

Protocol 3.2: Broth Microdilution for MIC Determination

-

Methodology: This is a more precise version of Protocol 2.2.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each hit compound in broth, creating a gradient of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[21]

-

Inoculation & Incubation: Inoculate with the target microorganism and incubate as described previously.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism after incubation.[17][20]

Cytotoxicity Counter-Screening

The Rationale: It is critical to differentiate compounds that are selectively active against a therapeutic target from those that are simply broadly cytotoxic. For example, an antimicrobial compound that is also highly toxic to human cells has limited therapeutic potential. A cytotoxicity assay using a standard mammalian cell line (e.g., HEK293 or RAW 264.7) serves as an essential counter-screen.[4][12] A promising hit should exhibit high potency against its target (low IC₅₀ or MIC) and low toxicity against mammalian cells (high IC₅₀).

Part 4: Tertiary Screening - Elucidating Mechanism of Action (MOA)

Confirmed, potent, and selective hits advance to MOA studies. The goal here is to understand how the compound works at a molecular level.

Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.

Focus Area 3: Anti-Inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents by inhibiting the NF-κB signaling pathway.[4][22]

MOA Assay: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes.[4][22]

Protocol 4.1: Western Blot for p65 Phosphorylation

-

Cell Culture and Treatment: Culture RAW 264.7 macrophage cells. Pre-treat the cells with various concentrations of the hit 1,2,4-oxadiazole derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated p65 (p-p65) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, re-probe the membrane with an antibody for total p65 or a housekeeping protein like β-actin.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: A dose-dependent decrease in the p-p65 band intensity relative to the total p65 or β-actin indicates that the compound inhibits NF-κB activation.[4]

Enzyme Inhibition Assays

If the 1,2,4-oxadiazole derivatives were designed to target a specific enzyme (e.g., a kinase, protease, or carbonic anhydrase), a direct enzyme inhibition assay is the quintessential MOA study.[23][24][25]

Protocol 4.2: General Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine a buffer solution, the purified target enzyme, and the inhibitor (the hit compound) at various concentrations.

-

Initiation: Start the enzymatic reaction by adding the enzyme's specific substrate. The substrate is often linked to a reporter molecule that produces a fluorescent or colorimetric signal upon conversion.[26]

-

Kinetic Measurement: Use a plate reader to measure the signal generation over time.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the rate against the inhibitor concentration to determine the IC₅₀. Further kinetic studies (e.g., varying substrate concentration) can elucidate the mode of inhibition (e.g., competitive, non-competitive).[27]

Conclusion

The is a systematic, multi-faceted process that requires careful planning and execution. By employing a tiered screening cascade, researchers can efficiently navigate from a large chemical library to a small set of validated lead candidates. The foundation of this process is a commitment to scientific rigor: using validated assays, incorporating proper controls, and interrogating promising hits with progressively more detailed mechanistic studies. The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and the application of the principles and protocols outlined in this guide will empower researchers to unlock its full potential.

References

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. PubMed Central. Available at: [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Pub Health. Available at: [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Sergey Zozulya. Available at: [Link]

-

Minimum inhibitory concentration - Grokipedia. grokipedia.org. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. PubMed Central. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Microbe Investigations. Available at: [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Biology LibreTexts. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

-

High-throughput screening as a method for discovering new drugs - Drug Target Review. Drug Target Review. Available at: [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. SpringerLink. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

What is an Inhibition Assay? - Blog - Biobide. Biobide. Available at: [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. LinkedIn. Available at: [Link]

-

High Throughput Screening (HTS) of Novel Bioactive Compounds - Ramot. Ramot at Tel Aviv University. Available at: [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. Available at: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

In vitro Screening Systems. ResearchGate. Available at: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed. Available at: [Link]

-

Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. PubMed Central. Available at: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Available at: [Link]

-

In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. Available at: [Link]

-

functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available at: [Link]

-

A review for cell-based screening methods in drug discovery - PMC. PubMed Central. Available at: [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. National Institutes of Health. Available at: [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ijmspr.com. Available at: [Link]

-

The Important Role of In Vitro Screening Related Services in Drug. Labinsights. Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. Available at: [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. Available at: [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. Available at: [Link]

-

Enzyme Inhibition Studies. BioIVT. Available at: [Link]

-

The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available at: [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 16. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. blog.biobide.com [blog.biobide.com]

- 24. researchgate.net [researchgate.net]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

pharmacological properties of phenylpiperazine substituted oxadiazoles

An In-depth Technical Guide on the Pharmacological Properties of Phenylpiperazine-Substituted Oxadiazoles

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of phenylpiperazine-substituted oxadiazoles, a class of heterocyclic compounds demonstrating significant potential across a wide spectrum of therapeutic areas. We will dissect the synthetic rationale, delve into their diverse pharmacological activities, and synthesize structure-activity relationships to provide a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Power of Molecular Hybridization

In modern medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach aims to leverage the distinct biological activities of each scaffold, potentially leading to synergistic effects, improved selectivity, and more favorable pharmacokinetic profiles.[1][2]

The 1,3,4-oxadiazole ring and the phenylpiperazine moiety are prime examples of "privileged scaffolds." The oxadiazole ring, a five-membered aromatic heterocycle, is noted for its metabolic stability and its ability to act as a bioisostere for amide and ester groups.[3][4] It is a core component in compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The phenylpiperazine nucleus is a cornerstone in neuropharmacology and is present in numerous approved drugs, valued for its ability to interact with various receptors and transporters while often imparting desirable drug-like properties.[2][8]

The conjugation of these two scaffolds creates a molecular framework with immense therapeutic potential, demonstrating efficacy in oncology, neurology, and infectious diseases.[2] This guide will elucidate the synthesis, mechanisms, and applications of these promising hybrid molecules.

Synthetic Strategies and Methodologies

The construction of phenylpiperazine-substituted oxadiazoles typically involves a multi-step synthetic sequence. The general workflow is designed for modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

General Synthetic Workflow

The most common pathway begins with the N-alkylation of a substituted phenylpiperazine, followed by conversion to a hydrazide, and culminates in the cyclization to form the 1,3,4-oxadiazole ring, which is then coupled to the piperazine moiety.

Caption: General workflow for synthesizing 1,3,4-oxadiazole-piperazine derivatives.

Experimental Protocol: Synthesis of a Representative Compound

This protocol details the synthesis of a 1-(aryl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivative, a common structural motif.[9][10]

Causality Behind Experimental Choices:

-

Step 1: The use of a weak base like K₂CO₃ and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the piperazine nitrogen and ethyl chloroacetate without promoting significant side reactions.

-

Step 2: Hydrazine hydrate is a potent nucleophile. Using ethanol as a solvent and refluxing ensures the reaction goes to completion to form the key hydrazide intermediate.

-

Step 3: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for the cyclization of acylhydrazides with carboxylic acids to form 1,3,4-oxadiazoles. The reaction is typically performed under reflux to provide the necessary activation energy.

Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate

-

To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at 80°C for 12-16 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

After completion, pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

-

-

Step 2: Synthesis of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide

-

Dissolve the ester from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10.0 eq) to the solution.

-

Reflux the mixture for 18-24 hours. Monitor the reaction's completion via TLC.

-

Remove the solvent under reduced pressure. Add cold water to the residue to precipitate the solid product.

-

Filter the solid, wash with cold water, and dry to obtain the acetohydrazide intermediate.

-

-

Step 3: Synthesis of 2-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)-5-(aryl)-1,3,4-oxadiazole

-

Take a mixture of the acetohydrazide from Step 2 (1.0 eq) and a selected aromatic carboxylic acid (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5-10 volumes) slowly in an ice bath.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure final compound.

-

A Broad Spectrum of Pharmacological Activities

The fusion of the phenylpiperazine and oxadiazole moieties has yielded compounds with a remarkable range of biological actions.

Anticancer Activity

Phenylpiperazine-oxadiazole derivatives have demonstrated potent anti-proliferative effects across numerous cancer cell lines. Their mechanisms are varied, often involving the inhibition of critical enzymes in cancer signaling pathways.[11]

Mechanism of Action: A key mechanism involves the inhibition of protein kinases, such as Focal Adhesion Kinase (FAK), which is crucial for cell proliferation, survival, and migration.[11] Other derivatives act as inhibitors of receptor tyrosine kinases like EGFR or as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[12][13]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

-

Seed cancer cells (e.g., HepG2, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Include a positive control like 5-fluorouracil or doxorubicin.[11][14]

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity

| Compound Type | Target Cell Line | Reported IC₅₀ (µM) | Reference |

| Phenylpiperazine-1,3,4-oxadiazole | HepG2 (Liver Cancer) | 0.8 - 21.9 | [11][15] |

| Phenylpiperazine-1,3,4-oxadiazole | HeLa (Cervical Cancer) | 1.61 - 28.13 | [11][14][15] |

| Phenylpiperazine-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 1.09 - 20.0 | [11][14][15] |

| Phenylpiperazine-1,3,4-oxadiazole | A549 (Lung Cancer) | 1.56 - 15.73 | [2][11][16] |

Anticonvulsant Properties

Several derivatives have shown significant potential in preclinical models of epilepsy, suggesting their utility in treating neurological disorders.[17]

Mechanism of Action: The primary mechanism for many anticonvulsant drugs is the modulation of ion channels or neurotransmitter systems. For phenylpiperazine-oxadiazole derivatives, molecular docking studies frequently suggest a strong binding affinity for the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[17][18] By enhancing GABAergic inhibition, these compounds can reduce neuronal hyperexcitability that leads to seizures.

Caption: Conceptual diagram of the anticonvulsant mechanism of action.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

-

Use adult Swiss albino mice (20-25 g).[19]

-

Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant like phenytoin (25 mg/kg).[19]

-

After a set period (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is recorded as protection.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals).

Quantitative Data Summary: Anticonvulsant Activity

| Seizure Model | Compound Class | Efficacy | Reference |

| MES | Phenylpiperazine-oxadiazole-quinoline | High protection demonstrated | [17] |

| scPTZ | Phenylpiperazine-oxadiazole-quinoline | Promising activity observed | [17] |

| 6-Hz Test | Pyrrolidine-2,5-diones with phenylpiperazine | High activity observed | [20] |

Monoamine Oxidase (MAO) Inhibition

A significant area of research for these compounds is their potential as Monoamine Oxidase (MAO) inhibitors for the treatment of depression and other neuropsychiatric disorders.[8]

Mechanism of Action: MAO enzymes (isoforms MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Selective inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a validated mechanism for antidepressant drugs.[21] Phenylpiperazine-oxadiazole derivatives have been designed to fit into the active site of MAO-A, often showing high potency and selectivity over MAO-B.[8][21]

Quantitative Data Summary: MAO-A Inhibition

| Compound ID | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| Compound 5g | 0.81 ± 0.03 | 9-fold | [8] |

| Compound 5f | 0.96 ± 0.04 | 18-fold | [8] |

| Compound 4e | 0.116 ± 0.004 | Not specified | [21][22] |

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities. Phenylpiperazine-oxadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5][23]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | Reported MIC (µg/mL) | Reference |

| Phenylpiperazine-oxadiazole | S. aureus | 25 | [5] |

| Phenylpiperazine-oxadiazole | E. coli | 25 | [5] |

| Phenylpiperazine-thiazole | Anaerobic bacteria | High activity reported | [23] |

| Phenylpiperazine-oxadiazole | Bacillus subtilis | 6.25 - 50.0 | [24][25] |

Structure-Activity Relationship (SAR) and Molecular Docking

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.

Key SAR Insights

-

Substituents on the Phenyl Ring (Oxadiazole side): The nature and position of substituents on the phenyl ring attached to the oxadiazole core significantly impact activity. For anticancer agents, electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF₃) at the meta or para positions often enhance cytotoxicity.[12][26]

-

Substituents on the Phenyl Ring (Piperazine side): Similarly, for MAO inhibitors, substitutions on the phenylpiperazine moiety are critical. A nitro (NO₂) group at the 4-position was found to confer potent MAO-A inhibitory activity.[21] For anticonvulsant activity, groups like CF₃ or Cl were shown to be favorable.[20]

-

Linker Group: The linker connecting the oxadiazole and piperazine moieties can influence flexibility and orientation within the target's binding site, though this is less explored.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

The Role of Molecular Docking

In silico molecular docking is an indispensable tool for visualizing and predicting how these compounds interact with their biological targets at a molecular level.[18] Studies have successfully used docking to:

-

Predict Binding Modes: Show how ligands fit into the active sites of enzymes like MAO-A and GABAA receptors.[8][17]

-

Explain SAR: Rationalize why certain substituents enhance activity by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the binding pocket.[13][21]

-

Guide Lead Optimization: Help prioritize which new derivatives to synthesize based on predicted binding affinities.

For instance, docking studies of potent MAO-A inhibitors revealed that the oxadiazole and phenylpiperazine moieties fit snugly into the enzyme's active site, forming stable complexes similar to known inhibitors.[8]

Conclusion and Future Perspectives

Phenylpiperazine-substituted oxadiazoles represent a highly versatile and pharmacologically significant class of compounds. The successful fusion of these two privileged scaffolds has yielded potent agents with demonstrated efficacy in preclinical models of cancer, epilepsy, depression, and microbial infections.

The future of this field lies in optimizing these leads. Key areas for further research include:

-

Enhancing Selectivity: Fine-tuning structures to improve selectivity for specific targets (e.g., MAO-A vs. MAO-B, COX-2 vs. COX-1) to minimize side effects.

-

Improving Pharmacokinetic Profiles: Conducting thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify candidates with good drug-like properties.[8][17]

-

Exploring Novel Targets: Expanding the investigation of these compounds against other emerging therapeutic targets.

The robust synthetic pathways and the clear structure-activity relationships established to date provide a solid foundation for the development of the next generation of drugs based on this remarkable hybrid scaffold.

References

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018, December 18). National Institutes of Health.[Link]

-

Synthesis of New Piperazine‐Oxadiazole Derivatives and Investigation of Their Anticancer Activities | Request PDF. ResearchGate.[Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023, May 5). ACS Omega.[Link]

-

Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. (2023, April 20). PubMed.[Link]

-

Synthesis and Antibacterial Activity of New 1,4-Disubstituted Piperazine Derivatives. Taylor & Francis Online.[Link]

-

Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro. DergiPark.[Link]

-

Synthesis of N-phenyl-piperazinyl-1,3,4-oxadiazole derivatives. ResearchGate.[Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate.[Link]

-

Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. (2024, July 15). PubMed.[Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2023, May 9). Biomedical and Pharmacology Journal.[Link]

-

Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011, October 1). PubMed.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC.[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.[Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PIPERAZINE ANALOGUES CONTAINING[8][9][11]-OXADIAZOLE RING. (2018, August 6). ResearchGate.[Link]

-

Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. (2022, June 28). DergiPark.[Link]

-

Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2020, October 30). ijcrt.org.[Link]

-

Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. PubMed.[Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.[Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.[Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022, March 30). juniperpublishers.com.[Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.[Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Hindawi.[Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.[Link]

-

Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review | Request PDF. ResearchGate.[Link]

-

Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives | Request PDF. ResearchGate.[Link]

-

Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. (2016, December 28). TSI Journals.[Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.[Link]

-

Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. MDPI.[Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). PubMed.[Link]

-

Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014, June 10). PubMed.[Link]

-

Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies | Request PDF. (2022, January 1). ResearchGate.[Link]

-

Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. PubMed.[Link]

-

Antimicrobial activity of new synthesized [(oxadiazolyl)methyl]phenytoin derivatives. scielo.br.[Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews.[Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI.[Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021, August 24). National Institutes of Health.[Link]

-

A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. ijcrt.org.[Link]

-

Synthesis and Characterization of some new Oxadiazole derivatives as Antiinflammatory agents. RJPT.[Link]

-

Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. Semantic Scholar.[Link]

-

Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. (2012, April 12). PubMed.[Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.[Link]

-

Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. ResearchGate.[Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022, August 23). National Institutes of Health.[Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.[Link]

Sources

- 1. Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 20. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Journal of Research in Pharmacy » Submission » Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies [dergipark.org.tr]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in vitro cytotoxicity of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Introduction: Scaffolding for a New Anticancer Candidate

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Recognized as a bioisostere for esters and amides, this scaffold is present in a wide array of compounds demonstrating diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] Its metabolic stability and ability to engage in hydrogen bonding make it a privileged structure in modern drug design.[3] Numerous derivatives have shown promising cytotoxic activity against various human cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[1][4][5]

This guide focuses on a novel derivative, This compound . As a new chemical entity, its potential as a therapeutic agent is unknown. The critical first step in its evaluation is a thorough assessment of its in vitro cytotoxicity. This process is fundamental in drug discovery, providing essential data on a compound's concentration-dependent toxicity and helping to select promising candidates for further development.[6][7][8]

Here, we present a structured, multi-assay approach for the preliminary cytotoxic evaluation of this compound. This guide is designed for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. Our tiered strategy begins with a broad assessment of metabolic viability, followed by a corroborative assay for membrane integrity, and culminates in a mechanistic analysis to determine the mode of cell death. This self-validating workflow ensures a robust and comprehensive initial characterization.

Part I: Primary Screening: The Metabolic Viability Assay (MTT)

The Principle of Action

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][9] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[9][10] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9][12]

Causality Behind Experimental Choice

For a preliminary screen of a novel compound, the MTT assay is selected for its high throughput, cost-effectiveness, and sensitivity.[7][10] It allows for the rapid determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency, across multiple cell lines and compound concentrations.[6] This initial screen is crucial for identifying a biologically active concentration range for subsequent, more detailed mechanistic studies.

Experimental Workflow: A Tiered Approach

The overall strategy involves a systematic progression from broad screening to specific mechanistic questions.

Caption: Overall workflow for preliminary in vitro cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

This protocol is a standard guideline and should be optimized for specific cell lines.

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well) to ensure they do not become overconfluent by the end of the assay.[9]

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion and recovery.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in serum-free culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

-

Essential Controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.[6]

-

Untreated Control (Positive Viability): Cells treated with fresh culture medium only.

-

Positive Cytotoxicity Control: Cells treated with a known cytotoxic agent like Doxorubicin.[6]

-

Media Blank: Wells containing medium but no cells, to subtract background absorbance.[10]

-

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[6]

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[6][13]

-

Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitates.[9][12]

-

Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.[10]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[6][13]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[10][12]

-

Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: Summarizing Cytotoxic Potency

The IC₅₀ values are tabulated to compare the compound's potency across different cell lines and to assess its selectivity.

Table 1: Hypothetical IC₅₀ Values of this compound after 48h Treatment

| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.3 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 21.8 ± 2.5 | 1.5 ± 0.2 |

| HEK293 | Normal Embryonic Kidney | > 100 | 5.2 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

The Selectivity Index (SI) can be calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value suggests greater selectivity for cancer cells over normal cells, a desirable trait for a potential therapeutic agent.[7][14]

Part II: Confirmatory Analysis: The Membrane Integrity Assay (LDH)

The Principle of Action

To corroborate the findings from the metabolic assay, a mechanistically distinct test is employed. The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, into the cell culture medium.[15][16] The release of LDH occurs when the plasma membrane is compromised, a hallmark of cell lysis and necrosis.[8][17] In the assay, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, detectable by spectrophotometry.[17]

Causality Behind Experimental Choice

The LDH assay is an excellent secondary screen because it measures a direct marker of cell death (membrane rupture), whereas the MTT assay measures metabolic function, which can sometimes be confounded by factors other than cell death.[6] Observing a dose-dependent increase in LDH release that correlates with the decrease in MTT signal provides strong, self-validating evidence of the compound's cytotoxic effect.

Detailed Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment:

-

Seed and treat cells in a 96-well plate as described in the MTT protocol, using concentrations informed by the IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀).

-

Essential Controls:

-

Spontaneous LDH Release: Untreated cells (measures background cell death).[6]

-

Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) to release all intracellular LDH.[6][16]

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

-

Media Blank: Culture medium without cells.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Carefully transfer a 50 µL aliquot of the supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell monolayer.[6]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[18]

-

-

Data Acquisition and Analysis:

-

Add 50 µL of a stop solution if required by the kit.[18]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[18]

-

Calculate the percentage of cytotoxicity using the following formula after subtracting background values: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

-

Data Presentation: Quantifying Membrane Damage

Table 2: Hypothetical LDH Release in MCF-7 Cells after 48h Treatment

| Treatment Concentration | % Cytotoxicity (LDH Release) |

| Vehicle Control | 4.5% ± 1.1% |

| 6.25 µM (0.5x IC₅₀) | 22.1% ± 3.4% |

| 12.5 µM (1x IC₅₀) | 51.3% ± 4.8% |

| 25 µM (2x IC₅₀) | 89.7% ± 5.2% |

Part III: Mechanistic Elucidation: The Apoptosis vs. Necrosis Assay (Annexin V/PI)

The Principle of Action

Once cytotoxicity is confirmed, the next logical step is to investigate how the cells are dying. Apoptosis, or programmed cell death, is a controlled process and a common mechanism for anticancer drugs.[19] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate apoptosis from necrosis.[19][20]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally restricted to the inner leaflet of the plasma membrane.[19] During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[20][21]

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, and intercalate with DNA.[19][20]

Causality Behind Experimental Choice

This dual-staining method provides quantitative data on the distribution of cell populations:

-

Annexin V- / PI- : Healthy, viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).

This detailed breakdown provides critical mechanistic insight into the compound's mode of action.[20]

Caption: Principle of Annexin V / PI assay for apoptosis detection.

Detailed Experimental Protocol: Annexin V/PI Staining

-

Cell Culture and Treatment:

-